1-(3-Chloro-2,4-difluorophenyl)ethan-1-one
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Description
1-(3-Chloro-2,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClF2O. It is a significant intermediate in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
It is known to be an important intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known to be involved in the synthesis of various pharmaceutical compounds, suggesting that it may interact with its targets through chemical reactions to form these compounds .
Biochemical Pathways
It is known to be a key intermediate in the synthesis of various pharmaceutical compounds, indicating that it may play a role in the biochemical pathways associated with these compounds .
Pharmacokinetics
As an intermediate in drug synthesis, its bioavailability would largely depend on the final pharmaceutical compound it is used to produce .
Result of Action
As an intermediate in the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds .
Action Environment
As a chemical compound, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product formation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystall
Properties
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJZGJHYBNZBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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